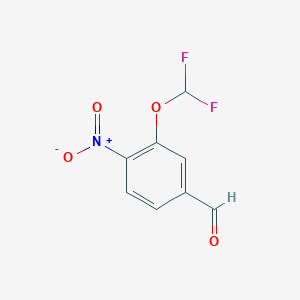
3-(Difluoromethoxy)-4-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-nitrobenzaldehyde typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzaldehyde precursor. One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance .
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-4-nitrobenzoic acid.
Reduction: 3-(Difluoromethoxy)-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-(Difluoromethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 3-(Difluoromethoxy)-4-nitrobenzaldehyde depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)benzyl bromide
Uniqueness
3-(Difluoromethoxy)-4-nitrobenzaldehyde is unique due to the combination of the difluoromethoxy and nitro groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of both electron-withdrawing groups (difluoromethoxy and nitro) can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H5F2NO4 |
|---|---|
分子量 |
217.13 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H |
InChI 键 |
CRFMJTFBQDSLFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


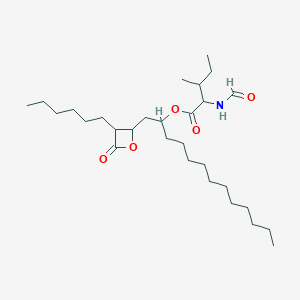
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
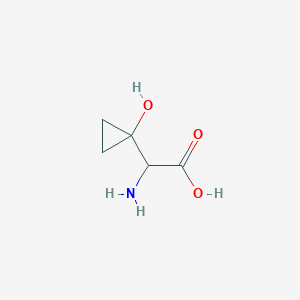




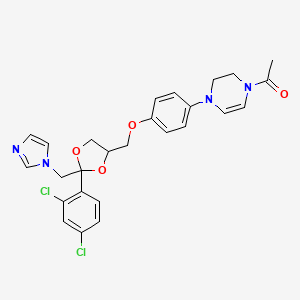
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
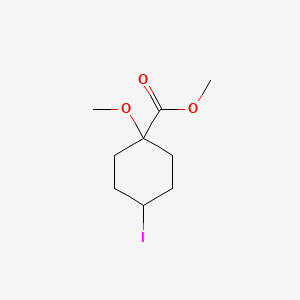
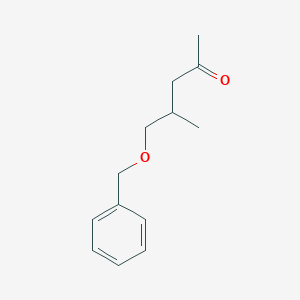
![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
